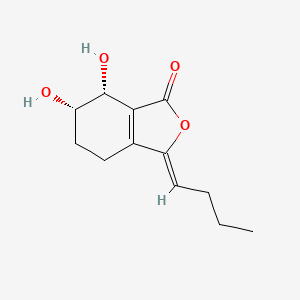
C12H16O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C12H16O4 is a natural phthalide compound primarily extracted from the traditional Chinese medicinal herb Ligusticum chuanxiong Hort. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of cardiovascular and cerebrovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C12H16O4 involves several steps, starting from the precursor compounds found in Ligusticum chuanxiong Hort. The synthetic route typically includes the formation of the phthalide ring structure, followed by specific functional group modifications to yield this compound. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield and purity of the compound. This involves large-scale extraction from the plant source, followed by purification processes such as chromatography. The goal is to obtain this compound in sufficient quantities for further research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: C12H16O4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Various nucleophiles can be used to substitute functional groups on the phthalide ring, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be further explored for different applications .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of phthalides and their derivatives.
Industry: this compound is being explored for its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of C12H16O4 involves several molecular targets and pathways:
Comparison with Similar Compounds
C12H16O4 is often compared with other phthalides such as Senkyunolide I and Ligustilide:
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(3Z,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m0/s1 |
InChI Key |
DQNGMIQSXNGHOA-RCBCECLLSA-N |
SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@H]([C@H](CC2)O)O)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Synonyms |
senkyunolide H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Butyl-phenyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-acrylonitrile](/img/structure/B1236088.png)
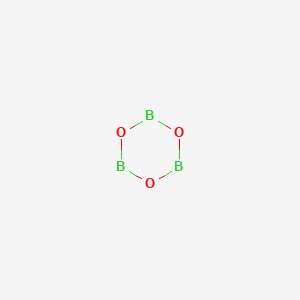

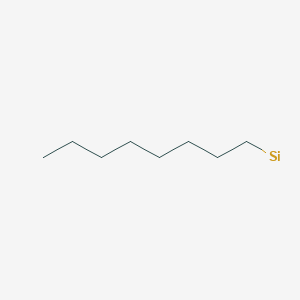
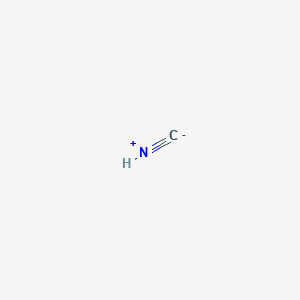
![methyl (2Z,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate](/img/structure/B1236096.png)
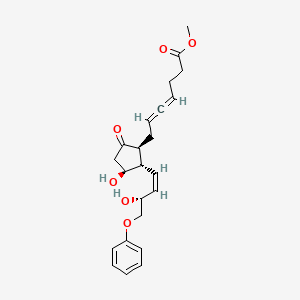
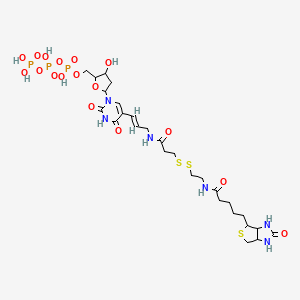
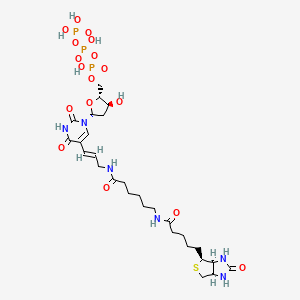
![(1R,4S,9Z,13S,14R,17S)-13-Hydroxy-4,9,13,17-tetramethyl-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1236102.png)
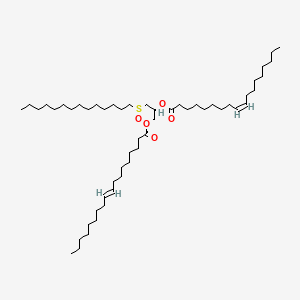
![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)

![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)
